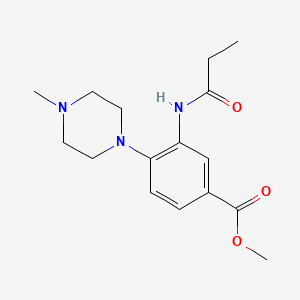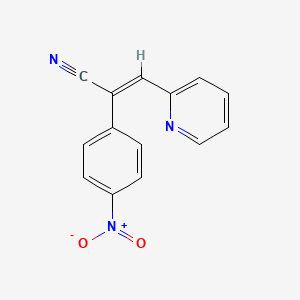
N-(3-chloro-4-fluorophenyl)-N'-(5-chloro-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-N'-(5-chloro-2-pyridinyl)urea (CFPU) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFPU is a member of the class of urea derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(5-chloro-2-pyridinyl)urea is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as PKC and cyclooxygenase-2 (COX-2), which are involved in cancer cell growth and inflammation, respectively. This compound has also been shown to inhibit the production of various cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-N'-(5-chloro-2-pyridinyl)urea has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which makes it difficult to use in aqueous systems. This compound is also relatively expensive, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-N'-(5-chloro-2-pyridinyl)urea. One direction is to further investigate the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound, which could provide information on its efficacy and safety in vivo. Additionally, further studies could be conducted to investigate the potential of this compound as a drug candidate for various diseases.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-N'-(5-chloro-2-pyridinyl)urea can be synthesized by reacting 3-chloro-4-fluoroaniline with 5-chloro-2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate can then be treated with urea to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-N'-(5-chloro-2-pyridinyl)urea has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurological disorders. This compound has been shown to possess anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has been shown to have neuroprotective effects and could be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(5-chloropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-10(15)9(14)5-8/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFZNVFOTZTUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(1-{4-[(trifluoroacetyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B5357971.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5357986.png)
![N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5357990.png)
![(3R*,4R*)-1-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5357998.png)
![3,4-diethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5358006.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide](/img/structure/B5358012.png)
![N-1-oxaspiro[4.5]dec-3-yl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5358013.png)
![N-{1-(4-morpholinylcarbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5358034.png)
![4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate](/img/structure/B5358040.png)

![2-{2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5358048.png)
